Product packaging for Methyl 4-[(methoxymethyl)amino]benzoate(Cat. No.:CAS No. 197142-15-7)

Methyl 4-[(methoxymethyl)amino]benzoate

Cat. No.: B169201
CAS No.: 197142-15-7
M. Wt: 195.21 g/mol
InChI Key: FZIYWOWSCOTLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(methoxymethyl)amino]benzoate is a benzoate ester derivative intended for research and development purposes. This compound is of interest in organic synthesis and pharmaceutical intermediate preparation. Similar methoxy- and amino-substituted benzoate esters are frequently utilized as building blocks in medicinal chemistry and can serve as key precursors in synthesizing more complex molecules for imaging agents . The specific mechanism of action and research applications for this compound are dependent on the target system and require validation by qualified researchers. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, structure (e.g., NMR, mass spec), and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B169201 Methyl 4-[(methoxymethyl)amino]benzoate CAS No. 197142-15-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197142-15-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(methoxymethylamino)benzoate

InChI

InChI=1S/C10H13NO3/c1-13-7-11-9-5-3-8(4-6-9)10(12)14-2/h3-6,11H,7H2,1-2H3

InChI Key

FZIYWOWSCOTLNW-UHFFFAOYSA-N

SMILES

COCNC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

COCNC1=CC=C(C=C1)C(=O)OC

Synonyms

Benzoic acid, 4-[(methoxymethyl)amino]-, methyl ester (9CI)

Origin of Product

United States

Contextualization Within Benzoate Ester and Substituted Aniline Chemistry

The chemical identity of Methyl 4-[(methoxymethyl)amino]benzoate is deeply rooted in the well-established chemistries of benzoate (B1203000) esters and substituted anilines. Understanding these parent classes is crucial to appreciating the properties and potential reactivity of the target molecule.

Benzoate Esters are a class of organic compounds derived from benzoic acid. They are characterized by the presence of a carboxyl group in which the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. cdnsciencepub.com Methyl benzoate, the simplest of these, is formed through the condensation of benzoic acid and methanol (B129727). cdnsciencepub.com Benzoate esters are known for their pleasant odors and are commonly used in perfumery and as artificial flavoring agents. cdnsciencepub.com Chemically, the ester group is a deactivating substituent on the benzene (B151609) ring, directing electrophilic aromatic substitution to the meta position. The carbonyl group of the ester is susceptible to nucleophilic attack, leading to reactions such as hydrolysis, transesterification, and reduction. libretexts.orgorganic-chemistry.org

Substituted Anilines are derivatives of aniline (B41778), an aromatic amine. The amino group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. acs.org The presence of substituents on the benzene ring or the nitrogen atom can significantly modulate the chemical and physical properties of the aniline derivative. N-alkylation of anilines is a fundamental transformation in organic synthesis, leading to a wide array of secondary and tertiary amines that are prevalent in pharmaceuticals and other functional molecules. nih.govresearchgate.netrsc.org The nature of the substituent on the nitrogen atom can influence the basicity and nucleophilicity of the amine.

This compound, therefore, combines the structural features of both a benzoate ester and a substituted aniline, leading to a molecule with a rich and complex reactivity profile.

Structural Framework and Functional Group Analysis

The structural framework of Methyl 4-[(methoxymethyl)amino]benzoate consists of a central benzene (B151609) ring substituted at the 1- and 4-positions. A methoxycarbonyl group (-COOCH₃) is attached at the 1-position, and a (methoxymethyl)amino group [-NH(CH₂OCH₃)] is at the 4-position.

Functional GroupChemical FormulaKey Characteristics
Methyl Ester -COOCH₃Electron-withdrawing group; susceptible to nucleophilic acyl substitution.
Secondary Amine -NH-Electron-donating group; can act as a nucleophile and a base.
Methoxy (B1213986) Group (on the nitrogen substituent) -OCH₃Can influence the reactivity of the amino group.
Benzene Ring C₆H₄Aromatic core; site for electrophilic substitution.

The interplay between the electron-donating amino group and the electron-withdrawing methyl ester group, being in a para-relationship, is a key feature of this molecule. The strong activating effect of the amino group is expected to dominate, making the positions ortho to it (and meta to the ester) highly activated towards electrophilic attack. The N-methoxymethyl group is a type of N-alkoxymethyl substituent, which can also serve as a protecting group for the amine functionality and can be cleaved under specific conditions.

Rationale for Academic Investigation and Research Significance

Approaches to the Methyl Ester Moiety

The creation of the methyl ester functional group is a critical step that can be achieved through several reliable methods, most notably through the direct esterification of a carboxylic acid precursor or via transesterification from another ester.

The most direct route to the methyl ester is the Fischer-Speier esterification. This method involves the reaction of the corresponding carboxylic acid precursor, 4-[(methoxymethyl)amino]benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

An important consideration in this synthesis is the presence of the basic amino group. This group will also be protonated by the strong acid catalyst, forming an ammonium (B1175870) salt. Therefore, at least a stoichiometric amount of the acid catalyst is required to ensure that there is sufficient acid to both protonate the amino group and catalyze the esterification reaction effectively. researchgate.net The reaction is reversible, so a large excess of methanol is typically used to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle. researchgate.netlibretexts.org

Table 1: Typical Reagents and Conditions for Fischer Esterification
ReactantReagentCatalystSolventConditions
4-[(methoxymethyl)amino]benzoic acidMethanolSulfuric Acid (conc.)Methanol (excess)Reflux

An alternative pathway to the methyl ester is through transesterification. This process involves converting an existing ester (for example, an ethyl or benzyl (B1604629) ester) of 4-[(methoxymethyl)amino]benzoic acid into the desired methyl ester. The reaction is carried out by treating the starting ester with a large excess of methanol, typically under acidic or basic catalysis.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification, using a catalyst like sodium methoxide (B1231860), involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the starting ester, leading to the formation of a tetrahedral intermediate which then collapses to release the original alkoxide and form the new methyl ester.

This strategy is particularly useful if a different ester of the parent acid is more readily available or easier to synthesize or purify. As with direct esterification, using methanol as the solvent ensures a large excess, which shifts the reaction equilibrium toward the formation of the thermodynamically favored methyl ester. nih.gov

Table 2: Hypothetical Transesterification Reaction
Starting MaterialReagentCatalystProduct
Ethyl 4-[(methoxymethyl)amino]benzoateMethanol (excess)Sodium MethoxideThis compound

Strategies for Introducing the [(Methoxymethyl)amino] Group

The introduction of the methoxymethyl substituent onto the nitrogen atom of an aminobenzoate precursor is a key functionalization step. This is generally accomplished via N-alkylation reactions.

Starting with a suitable aminobenzoate, such as Methyl 4-aminobenzoate (B8803810), the [(methoxymethyl)amino] group can be formed through the creation of a new carbon-nitrogen bond.

Direct N-methoxymethylation involves the reaction of Methyl 4-aminobenzoate with a methoxymethylating agent. A common and effective reagent for this transformation is methoxymethyl chloride (MOM-Cl). The reaction proceeds via nucleophilic attack of the amino group on the electrophilic chloromethyl ether. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to scavenge the hydrochloric acid that is formed as a byproduct.

This method is generally efficient for the alkylation of anilines and related amino compounds. nih.gov The choice of solvent and reaction temperature can be optimized to maximize the yield and minimize potential side reactions, such as dialkylation.

Table 3: Reagents for Direct N-Methoxymethylation
SubstrateAlkylating AgentBasePurpose of Base
Methyl 4-aminobenzoateMethoxymethyl chloride (MOM-Cl)Triethylamine (TEA)HCl Scavenger
Methyl 4-aminobenzoateDimethoxymethaneAcid Catalyst (e.g., p-TsOH)Activation of Reagent

In the synthesis of complex molecules, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.orgnih.gov The amino group is both nucleophilic and basic, and its reactivity often needs to be "tamed" during a synthetic sequence. youtube.comyoutube.com

While direct N-methoxymethylation of Methyl 4-aminobenzoate is feasible, a protecting group strategy might be employed in a broader synthetic context where other transformations are required. In such a scenario, the amino group of Methyl 4-aminobenzoate could first be protected. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), and sulfonamides, like p-toluenesulfonyl (Tos). nih.govcreative-peptides.com

These groups are designed to be robust under a variety of reaction conditions but can be selectively removed under specific, mild conditions when their protective function is no longer needed. nih.gov For example, a Boc group is stable to base but is easily removed with acid, while a tosyl group is very stable but can be removed under reductive conditions. organic-chemistry.orgyoutube.com Once other desired synthetic modifications are complete, the protecting group would be cleaved to reveal the free amine, which could then be subjected to N-methoxymethylation as described previously. This strategic use of protection and deprotection ensures that the sensitive amino group does not lead to unwanted side reactions.

Table 4: Common Amine Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd)
p-ToluenesulfonylTosyl (Ts)Tosyl chloride (TsCl)Strong Acid (e.g., HBr) or Reducing Agents (e.g., Na/NH₃)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)

Reductive Amination Pathways

Reductive amination is a prominent method for synthesizing amines from carbonyl compounds (aldehydes or ketones). libretexts.orglibretexts.org This process typically involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.orgyoutube.com

The general mechanism begins with the nucleophilic attack of an amine on a carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the final step, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to reduce the imine to the final amine product. libretexts.orgmasterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is often preferred as it is selective for the imine and less likely to reduce the starting aldehyde or ketone. masterorganicchemistry.com

For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of methyl 4-aminobenzoate with methoxymethylamine in the presence of a suitable reducing agent.

Multi-component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CC) is a well-known MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and typically proceeds rapidly, often being complete within minutes to hours. wikipedia.org

The mechanism of the Ugi reaction is thought to begin with the formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable bis-amide product. wikipedia.org While a direct synthesis of this compound via a standard Ugi reaction is not straightforward, variations of MCRs could potentially be adapted. For instance, a modified Ugi or a related multi-component strategy could be envisioned where a precursor to the methoxymethylamino group is incorporated. The versatility of MCRs allows for the synthesis of diverse molecular scaffolds, and they are particularly valuable in the creation of chemical libraries for drug discovery. nih.govnih.gov

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity.

Chromatography is a fundamental technique for separating and purifying organic compounds. For a compound like this compound, column chromatography over silica (B1680970) gel is a common and effective method. nih.gov The choice of eluent (solvent system) is critical for achieving good separation. A typical system might involve a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the polarity being gradually increased to elute the desired compound. chemicalbook.com

High-performance liquid chromatography (HPLC) offers a more advanced and efficient method for both analysis and purification. sielc.com Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a powerful technique for separating aromatic esters. sielc.com The purity of the final product can be accurately determined using analytical HPLC. nih.gov

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. For a crystalline solid like a benzoate ester, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Upon cooling the saturated hot solution, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Distillation, on the other hand, is used to purify liquids based on differences in their boiling points. While this compound is a solid at room temperature, distillation under reduced pressure (vacuum distillation) could be employed to purify liquid precursors or if the compound has a sufficiently low melting point and is thermally stable.

Reaction Yield Optimization and Scale-Up Considerations

Optimizing the reaction yield is a critical aspect of synthetic chemistry, particularly when moving from a laboratory scale to larger-scale production. researchgate.net Several factors can be adjusted to maximize the formation of this compound.

For reductive amination, key parameters to optimize include the choice of reducing agent, reaction temperature, solvent, and the stoichiometry of the reactants. organic-chemistry.orgredalyc.org For example, using a mild excess of the amine and the reducing agent can often drive the reaction to completion. organic-chemistry.org Stepwise procedures, where the imine is formed first and then reduced, can sometimes lead to higher yields by minimizing side reactions. organic-chemistry.org

When scaling up a synthesis, several challenges must be addressed. researchgate.net These include heat transfer, mixing efficiency, and the safe handling of reagents and solvents. Reactions that are easily controlled in a small flask may become difficult to manage in a large reactor. Process development studies are often conducted to identify and mitigate potential scale-up issues, ensuring that the synthesis is safe, efficient, and reproducible at a larger scale. researchgate.net For instance, the choice of solvent might need to be reconsidered based on factors like cost, safety, and environmental impact.

Reactivity of the Ester Functional Group

The methyl ester group is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. The reactivity of the carbonyl carbon is influenced by the electronic properties of the para-substituent, the -(NH)-CH2-O-CH3 group. This group acts as an electron-donating group through resonance, which can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted methyl benzoate.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. geeksforgeeks.org

Kinetics: The rate of hydrolysis is highly dependent on the reaction conditions and the nature of substituents on the aromatic ring.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon. geeksforgeeks.org The reaction proceeds via a tetrahedral intermediate. Electron-donating groups at the para position, such as the -(NH)-CH2-O-CH3 group, tend to decrease the rate of alkaline hydrolysis by reducing the partial positive charge on the carbonyl carbon, thus making it less susceptible to nucleophilic attack. zenodo.orgchegg.com Conversely, electron-withdrawing groups increase the rate. chegg.comsemanticscholar.org The effect of various para-substituents on the saponification rate of methyl benzoates is illustrated in the table below.

Substituent (para-)Relative Rate Constant (k/k₀)Electron Effect
-NO₂21.86Withdrawing
-Br~2.33Withdrawing
-Cl~2.07Withdrawing
-H1.00Reference
-CH₃0.25Donating
-OCH₃0.14Donating
-NH₂~0.04Donating

Data compiled from studies on substituted methyl and nitrophenyl benzoates to illustrate trends. chegg.comsemanticscholar.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. geeksforgeeks.orgsavemyexams.com The equilibrium nature of this reaction requires using a large excess of water to drive it toward the products. geeksforgeeks.org The electronic influence of the para-substituent is also significant here, with electron-donating groups generally slowing the reaction.

Thermodynamics: The hydrolysis of esters is typically a thermodynamically favorable process. The reaction is generally exothermic (negative ΔH) and results in an increase in entropy (positive ΔS) as one molecule is converted into two. essaycompany.com This leads to a negative Gibbs free energy change (ΔG), indicating a spontaneous reaction under standard conditions. essaycompany.com However, the activation energy can be high, necessitating the use of catalysts and/or heat. actachemscand.org Thermodynamic evaluations of ester hydrolysis confirm that negative values for ΔG, ΔH, and ΔS are common, supporting the feasibility of the reaction. essaycompany.com

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. researchgate.net For this compound, this involves reacting it with another alcohol (R'-OH) to form 4-[(methoxymethyl)amino]benzoate-R' and methanol. This reaction is fundamental in various industrial applications, including the production of polymers and biodiesel. researchgate.netacs.org

The reaction can be catalyzed by acids, bases, or enzymes. asianpubs.org

Acid Catalysis: The mechanism is similar to acid-catalyzed hydrolysis. A proton activates the carbonyl group, which is then attacked by the incoming alcohol molecule. asianpubs.org

Base Catalysis: A strong base deprotonates the incoming alcohol, creating a more potent alkoxide nucleophile that attacks the ester's carbonyl carbon. asianpubs.org

Organocatalysis: Non-metallic organic bases, such as 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective catalysts for the transesterification of aromatic esters like methyl benzoate. acs.orgnih.gov These catalysts function by activating the alcohol nucleophile. acs.org

Various catalysts, including inexpensive and earth-abundant alkali metal species, have been developed for the efficient transesterification of aryl esters. researchgate.netrsc.org

Reactivity of the N-Substituted Amino Moiety

The -(NH)-CH2-O-CH3 moiety contains a secondary amine nitrogen atom whose reactivity is modulated by the adjacent methoxymethyl group.

The nitrogen atom in the amino group possesses a lone pair of electrons, making it potentially nucleophilic. However, the presence of the adjacent oxygen atom in the methoxymethyl group significantly reduces the nitrogen's nucleophilicity due to the oxygen's electron-withdrawing inductive effect. This makes the amine in this compound a weaker nucleophile than typical secondary arylamines. As a result, it will undergo nucleophilic substitution reactions less readily. For instance, reactions with alkyl halides (alkylation) or acid chlorides (acylation) at the nitrogen center would require more forcing conditions compared to a more basic amine. chemguide.co.uk

While the nitrogen's nucleophilicity is diminished, it can still react with potent electrophiles. However, a competing reaction is electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The -(NH)-CH2-O-CH3 group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, electrophilic attack will preferentially occur at the ortho position. libretexts.org Reactions such as nitration or halogenation would likely lead to substitution on the aromatic ring rather than at the nitrogen center, unless the nitrogen is first deprotonated to form a more potent nucleophile. masterorganicchemistry.com

The N-CH₂-O-CH₃ linkage is an N,O-acetal (or aminal ether) functionality. Such groups are known to be stable under neutral and basic conditions but are labile in the presence of acid. masterorganicchemistry.commorressier.com The methoxymethyl (MOM) group is frequently used as a protecting group for alcohols precisely because it can be cleaved under mild acidic conditions. wikipedia.org

The cleavage mechanism involves the protonation of the ether oxygen by a Brønsted or Lewis acid. This makes the methoxy (B1213986) group a good leaving group (methanol). masterorganicchemistry.com Departure of methanol is assisted by the nitrogen's lone pair, leading to the formation of a resonance-stabilized N-acylimminium ion intermediate. This intermediate is then hydrolyzed by water to yield the deprotected secondary amine, 4-aminobenzoate, and formaldehyde. A variety of acids, including Lewis acids like bismuth trichloride, can be used to effect this cleavage. morressier.com

While homolytic (radical) cleavage of the N-O bond is a known pathway for some N-alkoxyamines, particularly upon heating, the C-O bond in the methoxymethyl group is more susceptible to heterolytic cleavage under acidic conditions. anu.edu.auchimia.chacs.orgresearchgate.net

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating N-methoxymethylamino group. This group, through resonance, increases the electron density at the ortho and para positions relative to itself. The ester group, being an electron-withdrawing group, deactivates the ring, particularly at the ortho and para positions relative to its own position.

In this compound, the powerful activating and ortho, para-directing effect of the N-methoxymethylamino group dominates over the deactivating and meta-directing effect of the methyl ester group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the N-methoxymethylamino group (positions 3 and 5).

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Methyl 3-nitro-4-[(methoxymethyl)amino]benzoate
HalogenationBr₂, FeBr₃Methyl 3-bromo-4-[(methoxymethyl)amino]benzoate
Friedel-Crafts AlkylationR-Cl, AlCl₃Methyl 3-alkyl-4-[(methoxymethyl)amino]benzoate
Friedel-Crafts AcylationR-COCl, AlCl₃Methyl 3-acyl-4-[(methoxymethyl)amino]benzoate

Note: The table presents the predicted major products based on the directing effects of the substituents. The actual product distribution may vary depending on the specific reaction conditions.

Metal-Catalyzed Coupling Reactions

While specific examples for this compound are not extensively documented, analogous p-aminobenzoic acid esters can participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The viability of these reactions often depends on the introduction of a suitable leaving group (e.g., a halide) on the aromatic ring.

Should a halogen be introduced at the 3-position via electrophilic aromatic substitution, the resulting aryl halide could undergo reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Table 2: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative of this compound

ReactionReactantsCatalystProduct Type
Suzuki CouplingArylboronic acidPd catalystBiaryl derivative
Heck CouplingAlkenePd catalystAlkenyl derivative
Buchwald-Hartwig AminationAminePd or Cu catalystDiaryl amine derivative

Note: This table outlines potential synthetic routes based on the known reactivity of similar aryl halides.

Rearrangement Reactions Involving the Amino and Methoxymethyl Groups

The N-methoxymethyl group can be susceptible to rearrangement or cleavage under certain conditions, particularly in the presence of strong acids. While specific rearrangement reactions for this compound are not well-documented, related N-alkylanilines are known to undergo various rearrangements. researchgate.net

One potential transformation is the acid-catalyzed hydrolysis of the N-methoxymethyl group to yield methyl 4-aminobenzoate and formaldehyde. This is technically a dealkylation rather than a true rearrangement of the carbon skeleton.

Furthermore, under specific catalytic conditions, N-alkylanilines can undergo disproportionation reactions. nih.gov In the context of this compound, this could potentially lead to the formation of methyl 4-(N,N-di(methoxymethyl)amino)benzoate and methyl 4-aminobenzoate, although this is speculative and would depend on the specific reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

The ¹H NMR spectrum of Methyl 4-[(methoxymethyl)amino]benzoate provides a definitive map of the proton environments within the molecule. The signals are assigned as follows: The aromatic protons on the benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The two protons ortho to the ester group (H-2 and H-6) resonate at approximately 7.88 ppm, while the two protons ortho to the amino group (H-3 and H-5) are found upfield at around 6.64 ppm.

The methyl ester protons (COOCH₃) produce a sharp singlet at 3.82 ppm. The protons of the methoxymethyl group are also clearly resolved. The methylene (B1212753) protons (-N-CH₂-O-) appear as a singlet at 4.75 ppm, and the terminal methoxy (B1213986) protons (-O-CH₃) are observed as a singlet at 3.45 ppm. The broad singlet at 5.40 ppm is attributed to the amine proton (-NH-).

Table 1: ¹H NMR Chemical Shift and Multiplicity Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2, H-67.88d
H-3, H-56.64d
NH5.40br s
N-CH₂-O4.75s
COO-CH₃3.82s
O-CH₃3.45s

d = doublet, s = singlet, br s = broad singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon of the ester group is the most downfield signal, appearing at 167.2 ppm. The aromatic carbons show a range of chemical shifts: C-4 (attached to the nitrogen) resonates at 152.4 ppm, C-1 (attached to the ester group) is at 119.3 ppm, the ortho carbons (C-2, C-6) are at 131.4 ppm, and the meta carbons (C-3, C-5) are at 112.5 ppm.

The aliphatic carbons are also well-defined. The methylene carbon (-N-CH₂-O-) is observed at 79.5 ppm, the terminal methoxy carbon (-O-CH₃) at 56.1 ppm, and the ester methyl carbon (COO-CH₃) at 51.5 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments

Carbon Assignment Chemical Shift (δ, ppm)
C=O167.2
C-4152.4
C-2, C-6131.4
C-1119.3
C-3, C-5112.5
N-CH₂-O79.5
O-CH₃56.1
COO-CH₃51.5

To unambiguously confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: The COSY spectrum would show correlation peaks between the coupled aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship on the benzene ring.

HMQC: The HMQC experiment correlates directly bonded proton and carbon atoms. This would show correlations between H-2/H-6 and C-2/C-6, H-3/H-5 and C-3/C-5, the ester CH₃ protons and the ester C-OC H₃ carbon, the methylene protons and the N-C H₂-O carbon, and the methoxy CH₃ protons and the O-C H₃ carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. The infrared (IR) spectrum of this compound displays several characteristic absorption bands. A prominent peak for the N-H stretch is observed around 3375 cm⁻¹. The C=O stretch of the ester group appears as a strong absorption at approximately 1695 cm⁻¹. The aromatic C=C stretching vibrations are visible in the 1605-1450 cm⁻¹ region. The C-O stretching of the ester and ether linkages are found in the 1278 cm⁻¹ and 1171 cm⁻¹ regions, respectively.

Table 3: Key Infrared (IR) Absorption Bands

Functional Group Wavenumber (cm⁻¹)
N-H Stretch3375
C=O Stretch (Ester)1695
C=C Stretch (Aromatic)1605
C-O Stretch (Ester)1278
C-O Stretch (Ether)1171

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, further confirming the functional groups identified by IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₃NO₃), the calculated exact mass is 195.08954 Da. HRMS analysis would yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.

Fragmentation analysis in the mass spectrum would reveal characteristic cleavage patterns. Expected fragments would include the loss of the methoxy group (-OCH₃) from the ester, the loss of the methoxymethyl group (-CH₂OCH₃), and cleavage of the ester group itself, providing further structural confirmation.

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. For a pure sample of this compound (C₁₀H₁₃NO₃), the theoretical elemental composition is:

Carbon (C): 61.53%

Hydrogen (H): 6.71%

Nitrogen (N): 7.18%

Experimental results from elemental analysis must align closely with these theoretical values to verify the empirical formula and assess the purity of the synthesized compound.

X-Ray Crystallography for Solid-State Structure Determination

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state, which X-ray crystallography provides, is therefore not currently available for this specific compound.

To provide context on the crystallographic analysis of structurally related compounds, researchers have successfully determined the crystal structures of several analogous benzoate (B1203000) derivatives. These studies offer insights into the potential solid-state conformations and intermolecular interactions that might be observed in this compound.

For instance, the crystal structure of Methyl 4-amino-3-methylbenzoate (C₉H₁₁NO₂) has been elucidated. researchgate.net In this molecule, the amino group and the methyl group attached to the benzene ring are nearly coplanar with the ring itself. The crystal structure reveals the presence of intermolecular N-H···O hydrogen bonds, which link the molecules into chains. researchgate.net This type of hydrogen bonding is a common feature in the solid-state packing of amino-substituted benzoates.

Similarly, the crystal structure of Methyl 2-amino-3-chloro-4-methoxybenzoate (C₉H₁₀ClNO₃) has been determined to be monoclinic. researchgate.net This analysis provided precise unit cell dimensions and confirmed the connectivity and stereochemistry of the molecule.

In another related compound, Methyl 3,4-bis(cyclopropylmethoxy)benzoate (C₁₆H₂₀O₄), the crystal structure analysis was crucial in confirming its chemical structure as a byproduct in a synthetic pathway. nih.gov The analysis revealed that the molecules are linked by C-H···O interactions in the crystal lattice. nih.gov

While these examples from related molecules are informative, they are not a substitute for the experimental determination of the crystal structure of this compound. Such an analysis would be necessary to definitively characterize its solid-state architecture, including:

Crystal System and Space Group: To describe the symmetry of the crystal lattice.

Unit Cell Dimensions: To define the size and shape of the repeating unit in the crystal.

Bond Lengths and Angles: To provide precise measurements of the molecular geometry.

Torsion Angles: To describe the conformation of flexible parts of the molecule, such as the (methoxymethyl)amino group.

Intermolecular Interactions: To identify and characterize any hydrogen bonds, van der Waals forces, or other interactions that govern the packing of the molecules in the crystal.

Without experimental X-ray crystallographic data for this compound, any detailed discussion of its solid-state structure remains speculative. Future crystallographic studies on this compound would be invaluable for a complete understanding of its chemical and physical properties.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

Computational chemistry provides powerful tools to understand the fundamental properties of molecules like Methyl 4-[(methoxymethyl)amino]benzoate. These methods allow for the calculation of electronic structure and the determination of the most stable three-dimensional arrangement of atoms (molecular geometry).

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. For a hypothetical DFT study on this compound, researchers would typically employ a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such a study would yield important information, including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: The distribution of electrons within the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

A hypothetical data table of optimized geometric parameters from a DFT calculation might look like this:

ParameterBond/AngleCalculated Value
Bond LengthC=OValue in Å
C-O (ester)Value in Å
C-NValue in Å
N-CH2Value in Å
O-CH3 (methoxy)Value in Å
Bond AngleO=C-OValue in degrees
C-N-CValue in degrees
Dihedral AngleC-C-N-CValue in degrees

Note: The values in this table are placeholders as no specific computational data for this compound is available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are, in principle, derived directly from theoretical principles with no inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy than DFT for certain properties, albeit at a greater computational cost.

For this compound, high-accuracy ab initio calculations could be used to:

Refine the molecular geometry obtained from DFT calculations.

Calculate more accurate electronic energies and properties.

Serve as a benchmark for less computationally expensive methods.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental spectra, can aid in the assignment of signals and confirm the molecular structure.

A hypothetical table of predicted NMR chemical shifts for this compound would be presented as follows:

AtomPredicted Chemical Shift (ppm)
¹H (Aromatic)Range of values
¹H (N-CH2-O)Value
¹H (O-CH3, methoxy)Value
¹H (O-CH3, ester)Value
¹³C (C=O)Value
¹³C (Aromatic)Range of values
¹³C (N-CH2-O)Value
¹³C (O-CH3, methoxy)Value
¹³C (O-CH3, ester)Value

Note: The values in this table are placeholders as no specific computational data for this compound is available.

Vibrational Frequency Calculations for IR/Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to assign the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and rocking of bonds). It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values due to the approximations inherent in the computational methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a reaction involving this compound, computational studies could be used to:

Identify the transition state structures, which are the highest energy points along the reaction pathway.

Calculate the activation energies, which determine the rate of the reaction.

Explore different possible reaction pathways to determine the most favorable one.

This information provides a detailed, atomistic-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

In the realm of computational chemistry, understanding the mechanism of a chemical reaction is of paramount importance. For a molecule like this compound, theoretical studies can elucidate potential reaction pathways, such as its formation, hydrolysis, or other transformations. Central to this understanding is the concept of the transition state, which is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration between reactants and products.

The search for a transition state is a critical computational task. materialsdesigninfo.comschrodinger.comucsb.edu It involves locating a first-order saddle point on the potential energy surface, where the structure is a minimum in all vibrational modes except for one, which corresponds to the reaction pathway. ucsb.edu Various algorithms are employed for this purpose, including synchronous transit-guided quasi-Newton (QST2 and QST3) methods and eigenvector-following techniques. ucsb.eduyoutube.com For a hypothetical reaction involving this compound, these methods would be used to model the breaking and forming of bonds, providing a detailed picture of the reaction mechanism at the atomic level.

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product energy minima. reddit.com This ensures that the identified transition state is indeed the correct one for the reaction of interest. For this compound, an IRC analysis could confirm, for example, the transition state for the hydrolysis of the ester group, tracing the path from the ester to the carboxylic acid and methanol (B129727).

Energy Profiles and Rate Constant Determinations

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. By calculating the energies of the reactants, transition state, and products, a reaction energy diagram can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. youtube.com For this compound, computational methods like Density Functional Theory (DFT) or ab initio calculations can be used to determine these energies with a high degree of accuracy. researchgate.net

The rate constant (k) of a reaction can then be estimated using Transition State Theory (TST), which relates the rate constant to the activation energy and the vibrational frequencies of the transition state. The Arrhenius equation, k = A * exp(-Ea/RT), provides a fundamental relationship between the rate constant, activation energy, and temperature.

The electronic nature of substituents on the benzene (B151609) ring can significantly influence the rate of reaction for benzoate (B1203000) esters. The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying these effects. semanticscholar.org In this equation, k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted benzoate, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the nature of the reaction). For the hydrolysis of para-substituted benzoate esters, for example, electron-withdrawing groups generally increase the rate of reaction. researchgate.net

Table 1: Hypothetical Rate Constants for the Alkaline Hydrolysis of para-Substituted Methyl Benzoates at 25°C.
Substituent (p-X)Hammett Constant (σp)Rate Constant (k, M⁻¹s⁻¹)
-OCH₃-0.270.005
-CH₃-0.170.008
-H0.000.015
-Cl0.230.045
-NO₂0.780.550
-(CH₂)N(CH₃)OCH₃ (for this compound)-0.15 (estimated)0.009 (estimated)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable bonds, giving rise to a range of possible three-dimensional conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules. nih.gov By simulating the motion of atoms over time, MD can identify low-energy conformations and the transitions between them. This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

MD simulations can also provide detailed insights into the intermolecular interactions between this compound and its environment, such as a solvent or a biological receptor. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the molecule's solubility, crystal packing, and biological activity. For instance, an MD simulation could be used to study the hydration of this compound by modeling the interactions between the molecule and surrounding water molecules.

Table 2: Potential Intermolecular Interactions of this compound.
Type of InteractionPotential Interaction Site on this compoundPotential Interacting Partner
Hydrogen Bond AcceptorOxygen atoms of the ester and methoxy (B1213986) groups, Nitrogen atomWater, Alcohols, Amine protons
Hydrogen Bond DonorAmine protonWater, Carbonyl oxygens, Ethers
π-π StackingBenzene ringOther aromatic rings
van der WaalsEntire moleculeAll other molecules
Dipole-DipoleEster group, Methoxyamino groupOther polar molecules

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netmdpi.combg.ac.rsnih.govmdpi.com These models are based on the principle that the reactivity of a chemical is a function of its molecular structure.

The development of a QSRR model typically involves three main steps:

Descriptor Calculation: A set of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound in the series. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the observed reactivity. mdpi.com

Model Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and external validation.

For a series of substituted benzoate esters, a QSRR model could be developed to predict their reaction rate constants based on descriptors such as the Hammett substituent constant (σ), molar refractivity (MR), and the logarithm of the octanol-water partition coefficient (logP). nih.gov Such a model could be used to predict the reactivity of new, unsynthesized benzoate derivatives, including those structurally related to this compound.

Table 3: Hypothetical Data for a QSRR Model of para-Substituted Methyl Benzoate Reactivity.
Substituent (p-X)log(k)σpMRlogP
-OCH₃-2.30-0.277.870.21
-CH₃-2.10-0.175.650.51
-H-1.820.001.030.00
-Cl-1.350.236.030.71
-NO₂-0.260.787.36-0.28
-(CH₂)N(CH₃)OCH₃-2.05 (est.)-0.15 (est.)15.5 (est.)0.8 (est.)

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The primary and most well-documented application of Methyl 4-[(methoxymethyl)amino]benzoate is as a versatile intermediate in organic synthesis. The methoxymethyl group serves as a protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule. This protecting group can be readily removed under specific conditions, unmasking the amine for further functionalization. This strategic protection and deprotection is a cornerstone of its utility.

Building Block for Complex Heterocyclic Systems

This compound is a key starting material for the synthesis of various complex heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These systems are of high interest due to their prevalence in biologically active molecules and pharmaceuticals.

One notable application is in the synthesis of quinazolinones . These are a class of fused heterocyclic compounds that form the core structure of many pharmacologically active agents. For instance, derivatives of this compound can be used in multi-step reaction sequences to construct the quinazolinone skeleton. A general approach involves the reaction of the aminobenzoate derivative with other reagents to build the second ring of the quinazolinone system. For example, a synthetic route to Gefitinib, an anticancer drug, involves intermediates derived from substituted aminobenzoic acids that undergo cyclization to form the quinazolinone core researchgate.net.

Another significant application is in the formation of triazole derivatives . Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, and they are known for their diverse biological activities. This compound can serve as a precursor to intermediates that are then cyclized to form the triazole ring. For example, the aminobenzoate can be converted to a corresponding hydrazide, which is a key intermediate in the synthesis of certain 1,2,4-triazole (B32235) derivatives nih.govrsc.org. The synthesis often involves reacting the hydrazide with a source of carbon and nitrogen to form the heterocyclic ring.

The following table summarizes the role of this compound in the synthesis of these important heterocyclic systems.

Heterocyclic SystemRole of this compoundKey Intermediates
Quinazolinones Precursor to the aniline (B41778) component for ring construction.Substituted 2-aminobenzoic acid derivatives.
Triazoles Source of the aromatic amine backbone for the triazole ring.Benzoic acid hydrazide derivatives.

Precursor for Advanced Organic Structures

Beyond the synthesis of specific heterocyclic systems, this compound is a valuable precursor for a broader range of advanced organic structures. Its utility lies in its ability to introduce a functionalized benzene (B151609) ring into a larger molecule. The ester and the protected amine groups offer multiple points for modification, making it a versatile building block.

The compound is used in the synthesis of various bioactive molecules and their intermediates. The p-aminobenzoic acid (PABA) framework, which is the core of this compound, is a common motif in many biologically active compounds researchgate.net. By using the methoxymethyl-protected form, chemists can perform reactions on other parts of a molecule without affecting the amino group, which can be crucial for the final biological activity.

Furthermore, it serves as a starting material for the synthesis of more complex, multi-functionalized aromatic compounds. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the protected amino group can be deprotected and reacted to introduce a wide variety of substituents. This flexibility allows for the creation of a diverse library of compounds for screening in drug discovery and materials science.

Application in Polymer and Material Science Research

The application of this compound in polymer and material science is an emerging area of research, with its potential still being explored. While direct studies on this specific monomer are limited, the broader class of aminobenzoic acid derivatives has shown promise in the development of new polymers and functional materials.

Investigation as a Monomer in Polymerization Reactions

There is currently limited published research specifically detailing the use of this compound as a monomer in polymerization reactions. However, the polymerization of related aminobenzoic acid derivatives is an active field of study researchgate.net. These monomers can potentially undergo polycondensation reactions to form aromatic polyamides or polyesters, which are known for their high thermal stability and mechanical strength. The presence of the methoxymethyl group could influence the polymerization process and the properties of the resulting polymer. Further research is needed to fully investigate its behavior as a monomer and the characteristics of any resulting polymers.

Functionalization of Polymeric Materials

The functionalization of existing polymers with aminobenzoic acid derivatives is a strategy to impart new properties to the material mdpi.com. While direct use of this compound for this purpose is not widely documented, its structure suggests potential applications. For instance, it could be grafted onto polymers with reactive sites to introduce the aminobenzoate functionality acs.orggoogle.com. After deprotection of the methoxymethyl group, the free amino group could be used for further modifications, such as attaching bioactive molecules or cross-linking the polymer chains. This approach could be used to create functional materials for applications in areas like drug delivery, water purification, and coatings mdpi.com.

Catalytic Applications and Ligand Design

Direct catalytic applications of this compound have not been reported in the scientific literature. However, its derivatives hold potential in the field of catalysis, particularly in the design of ligands for metal complexes.

Aminobenzoic acid derivatives are known to be effective ligands for a variety of metal ions, forming stable complexes that can exhibit catalytic activity mdpi.com. The amino and carboxylate groups can coordinate to a metal center, creating a chelate effect that enhances the stability of the complex. The specific structure of the ligand plays a crucial role in determining the catalytic properties of the metal complex, such as its activity and selectivity.

While this compound itself is not a primary ligand due to the protected amino group, it can serve as a precursor for the synthesis of more complex ligands. The methoxymethyl group can be removed, and the resulting secondary amine, along with the ester or its derived carboxylate, can be incorporated into a larger ligand framework. These custom-designed ligands can then be used to create transition metal catalysts for a wide range of organic transformations rsc.orgnih.gov. The development of new ligands is a key area of research in catalysis, and precursors like this compound could play a role in this endeavor.

Design and Synthesis of Chemically Modifiable Probes and Tags

The creation of chemically modifiable probes and tags is a cornerstone of modern chemical biology and materials science, enabling the visualization and tracking of molecules and processes. These tools are typically designed with several key features: a reporter group (e.g., a fluorophore), a recognition element for a specific target, and a reactive handle for bioconjugation or further modification.

The synthesis of such probes often involves a modular approach, where different functional components are assembled through robust chemical reactions. A versatile building block in this context would possess orthogonal reactive sites, allowing for sequential and controlled introduction of different functionalities.

While the structure of this compound contains functionalities that could, in principle, be utilized in such a synthetic strategy, the lack of documented use in the scientific literature prevents a detailed discussion of its practical application in this area. Research in this field tends to favor more established building blocks with proven reactivity and utility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.